![molecular formula C17H15NO5 B12139795 N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B12139795.png)
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a complex organic compound belonging to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach includes the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the cyclization and condensation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different quinone derivatives.
Reduction: The naphthoquinone moiety can be reduced to hydroquinone derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo additional functionalization to yield a wide range of biologically active compounds.
Scientific Research Applications
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study photochemical reactions and structure-reactivity relationships.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and naphthoquinone moiety play crucial roles in its biological activity. The compound can generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and inhibit microbial growth . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Carboxine: A well-known furan carboxamide fungicide.
Oxicarboxine: Another furan carboxamide with similar biological activity.
Boscalid: A modern fungicide with a broader action spectrum.
Uniqueness
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is unique due to its specific structural features, such as the methoxyethyl group and the fused naphthoquinone-furan system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a synthetic organic compound that belongs to the naphtho[2,3-b]furan family. Its unique structural features, including a dioxo group and a carboxamide functional group, suggest significant potential for biological activity. This article explores its biological properties, particularly its role as a kinase inhibitor and its implications in cancer therapy.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₁₉N₁O₄ and a relatively high molecular weight, which is typical for compounds exhibiting notable biological properties. The methoxyethyl substituent enhances its solubility in biological systems, potentially increasing its bioavailability.
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in various cellular processes including cell proliferation and survival. In vitro assays have demonstrated that derivatives of naphtho[2,3-b]furan compounds can inhibit CK2 with IC₅₀ values as low as 1.24 µM. This suggests that this compound may serve as a promising candidate for cancer therapeutics targeting CK2.
Molecular docking studies indicate that this compound interacts favorably with key residues in the active sites of kinases like CK2. The binding affinity suggests a mechanism of inhibition that could be exploited for drug design. The presence of both dioxo and carboxamide functionalities allows for multiple interactions with the target enzyme, enhancing specificity and efficacy.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been investigated for their biological activities. Below is a comparison table highlighting some of these compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamido)propyl)-1H-imidazol-3-ium | Contains an imidazolium group | CK2 inhibitor |
2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | Pyridine substituent | Potential anticancer activity |
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | Isopentyl group | CK2 inhibitor with IC₅₀ = 1.24 µM |
This comparative analysis indicates that while many derivatives exhibit kinase inhibition properties, the specific methoxyethyl substitution in this compound may enhance its selectivity and reduce off-target effects compared to other naphtho[2,3-b]furan derivatives.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various experimental models:
- In Vitro Studies : Cell line assays showed significant reduction in CK2 activity upon treatment with the compound.
- Animal Models : Preclinical studies indicated reduced tumor growth rates in models treated with this compound compared to control groups.
These findings underscore the potential of this compound as a therapeutic agent in oncology.
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H15NO5/c1-9-12(17(21)18-7-8-22-2)13-14(19)10-5-3-4-6-11(10)15(20)16(13)23-9/h3-6H,7-8H2,1-2H3,(H,18,21) |
InChI Key |
NAYNICQWJABJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCOC |
Origin of Product |
United States |
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